molecular formula C10H10N2O B054620 2-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b]oxazole CAS No. 117953-93-2

2-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b]oxazole

Cat. No.: B054620
CAS No.: 117953-93-2
M. Wt: 174.2 g/mol
InChI Key: RVLUKCWTULHWRD-UHFFFAOYSA-N
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Description

Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) is a heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol . This compound is part of the oxazole and benzimidazole family, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminobenzimidazole with α-haloketones in the presence of a base, leading to the formation of the desired oxazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) can be compared with other similar compounds, such as:

The uniqueness of Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-methyl-1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLUKCWTULHWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C3=CC=CC=C3N=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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